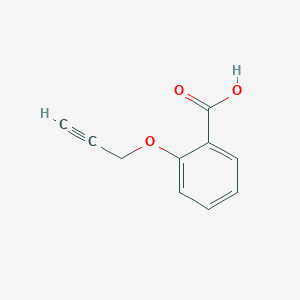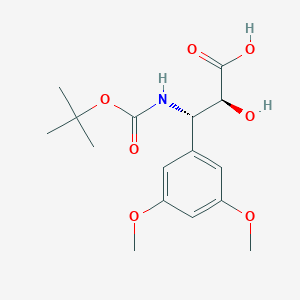
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiepileptic Activity
A study by Marona, Górka, and Szneler (1998) synthesized and assessed the anticonvulsant properties of certain aminoisopropanoloxy derivatives of 2-xanthone, similar in structure to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. These compounds exhibited promising results in anticonvulsant tests, indicating potential antiepileptic activity (Marona, Górka, & Szneler, 1998).
Enzyme Inhibition and Glaucoma Treatment
Supuran et al. (2000) explored the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties, which showed significant inhibition of carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds, structurally related to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, demonstrated strong and long-lasting intraocular pressure-lowering properties, suggesting potential for topical antiglaucoma activity (Supuran et al., 2000).
Metabolic Fate Studies
Kiep et al. (2014) conducted metabolism studies using veratric acid, a compound with a 3,4-dimethoxyphenyl structure similar to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. This research provided insights into the metabolic fate of such compounds, potentially contributing to the understanding of metabolism pathways and interactions (Kiep et al., 2014).
Synthesis of Progenitors for Biologically Active Compounds
Saari et al. (1984) investigated the synthesis of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa), an analog of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. These compounds showed promise as progenitors for methyldopa, a biologically active compound, indicating potential applications in drug development (Saari et al., 1984).
Propiedades
IUPAC Name |
(2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEASTJAAFHWES-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376185 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
CAS RN |
959577-97-0 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

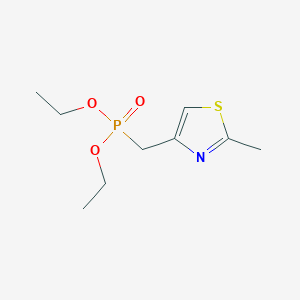
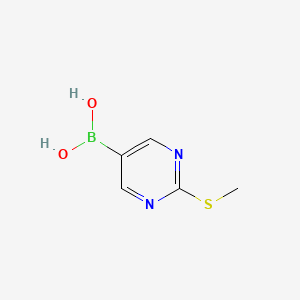
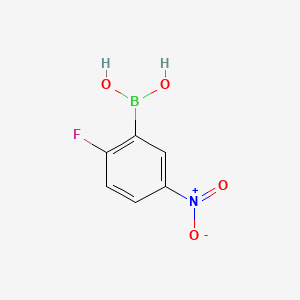
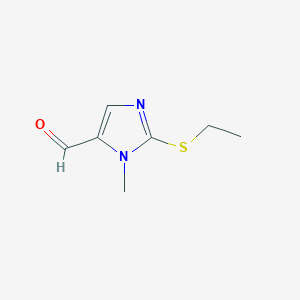
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
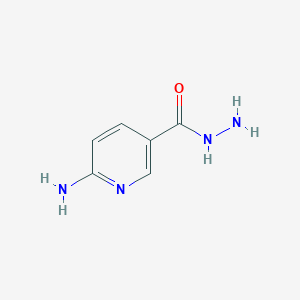
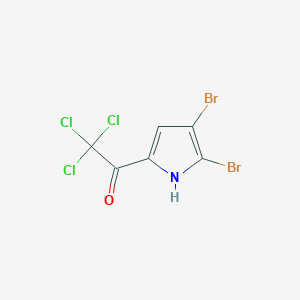
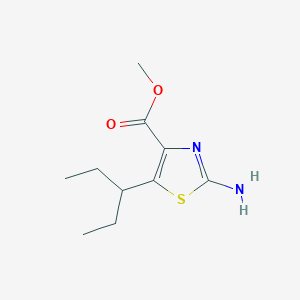
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)



